2-(4-iodophenyl)-5-methyl-4H-pyrazol-3-one

Description

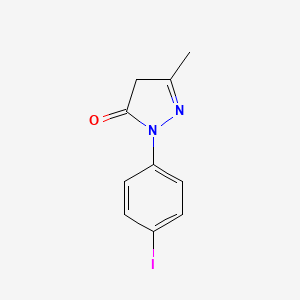

The specific pyrazolone (B3327878) derivative, 2-(4-iodophenyl)-5-methyl-4H-pyrazol-3-one, represents a confluence of a well-established bioactive core (the pyrazolone ring) and a synthetically versatile substituent (the iodophenyl group). While direct and extensive research on this exact molecule is not widely documented in publicly available literature, its structure provides a clear basis for its importance as a target for synthesis and further investigation. The classical method for synthesizing the pyrazolone core involves the condensation of a hydrazine (B178648) derivative with a β-ketoester. nih.gov For the title compound, this would logically involve the reaction of 4-iodophenylhydrazine (B78305) with an acetoacetic ester such as ethyl acetoacetate.

Table 1: General Properties of this compound

| Property | Value |

| IUPAC Name | 2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one |

| Molecular Formula | C₁₀H₉IN₂O |

| Molecular Weight | 300.10 g/mol |

| Core Structure | 5-methyl-4H-pyrazol-3-one |

| Key Substituent | 4-iodophenyl group at the N2 position |

Pyrazolone derivatives form a critical class of five-membered heterocyclic compounds that have been a cornerstone of medicinal chemistry for over a century. nih.gov First synthesized in the 1880s, these compounds quickly found application as analgesics and antipyretics. nih.gov Modern research has vastly expanded their known biological activities, with pyrazolone-containing molecules demonstrating antimicrobial, anti-inflammatory, antitumor, antiviral, and neuroprotective properties. nih.govijpbs.com

The pyrazolone nucleus is considered a "privileged scaffold" because its structure is amenable to substitutions at various positions, allowing for the fine-tuning of its physicochemical and biological properties. This structural versatility makes it an ideal starting point for the development of new therapeutic agents. nih.gov In synthetic chemistry, the pyrazolone ring is a valuable building block. The presence of multiple reactive sites, particularly the electrophilic character at the C-4 position, allows for its use in a variety of chemical transformations to construct more complex heterocyclic systems. nih.gov

The specific structural features of this compound provide a compelling rationale for its investigation. The rationale can be deconstructed by considering its two primary components: the pyrazolone core and the iodophenyl substituent.

The 4-Iodophenyl Substituent: The introduction of an iodine atom onto the phenyl ring is a strategic choice in medicinal and synthetic chemistry for several reasons:

Synthetic Handle: The carbon-iodine bond is relatively weak compared to other carbon-halogen bonds, making it an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This allows the iodophenyl group to serve as a versatile anchor point for introducing new functional groups and building molecular complexity.

Halogen Bonding: The iodine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in biological targets such as proteins. This can enhance binding affinity and selectivity.

Physicochemical Properties: The large, lipophilic nature of the iodine atom can significantly alter the molecule's solubility, distribution, and metabolic profile, which are key parameters in drug design.

Radiolabeling and Imaging: The availability of radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) makes the iodophenyl group a candidate for developing radiolabeled ligands for use in diagnostic imaging techniques like SPECT (Single Photon Emission Computed Tomography) or in radiotherapy.

Therefore, the synthesis of this compound is a logical step in the exploration of new pyrazolone-based compounds. It can be viewed as both a potential bioactive agent in its own right and, perhaps more importantly, as a key intermediate for the generation of a diverse library of more complex molecules.

Table 2: Synthetic Utility of the Aryl-Iodine Bond

| Reaction Name | Reagents | Product Type |

| Suzuki Coupling | Boronic acid/ester, Pd catalyst, Base | Biaryl compound |

| Heck Coupling | Alkene, Pd catalyst, Base | Substituted alkene |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Aryl alkyne |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Aryl amine |

| Carbonylation | Carbon monoxide, Pd catalyst | Aryl ketone/ester/amide |

The investigation of pyrazolone derivatives typically follows several established research paradigms in modern drug discovery and synthetic chemistry.

Combinatorial Chemistry and Library Synthesis: Given the synthetic accessibility of the pyrazolone core, researchers often employ combinatorial approaches to create large libraries of derivatives. This involves reacting a common pyrazolone intermediate with a diverse set of building blocks to rapidly generate numerous analogues for biological screening. The synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols), for example, is often achieved through multi-component reactions involving various aldehydes and pyrazolones. researchgate.netnist.gov

Structure-Activity Relationship (SAR) Studies: A central paradigm in medicinal chemistry is the systematic modification of a lead compound's structure to understand which parts of the molecule are crucial for its biological activity. For pyrazolones, SAR studies involve altering substituents at the N-2, C-3, and C-4 positions and evaluating the impact on potency and selectivity. nih.gov

Computational and In Silico Modeling: Molecular docking studies are frequently used to predict how pyrazolone derivatives might bind to specific biological targets, such as enzymes or receptors. These computational methods help to rationalize observed biological activities and guide the design of new compounds with improved properties.

Mechanism of Action Studies: Once a pyrazolone derivative shows promising biological activity, further research is conducted to elucidate its precise mechanism of action. This can involve a range of biochemical and cellular assays to identify the specific pathways or molecular targets it modulates. For instance, some pyrazole (B372694) derivatives have been investigated for their ability to inhibit specific enzymes like Aurora kinase A or to induce processes like autophagy in cancer cells. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9IN2O |

|---|---|

Molecular Weight |

300.10 g/mol |

IUPAC Name |

2-(4-iodophenyl)-5-methyl-4H-pyrazol-3-one |

InChI |

InChI=1S/C10H9IN2O/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9/h2-5H,6H2,1H3 |

InChI Key |

OSFQSWOBCAGDCV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC=C(C=C2)I |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations for 2 4 Iodophenyl 5 Methyl 4h Pyrazol 3 One and Its Analogues

Precursor Synthesis and Building Block Derivatization

The synthesis of 2-(4-iodophenyl)-5-methyl-4H-pyrazol-3-one fundamentally relies on the availability of two key precursors: (4-iodophenyl)hydrazine and a β-ketoester, typically ethyl acetoacetate.

The (4-iodophenyl)hydrazine precursor is commonly synthesized from 4-iodoaniline (B139537). A standard method involves the diazotization of 4-iodoaniline with sodium nitrite (B80452) in an acidic medium, followed by reduction of the resulting diazonium salt.

Another crucial building block is ethyl acetoacetate. While commercially available, its derivatization at the α-position allows for the introduction of various substituents at the 4-position of the final pyrazolone (B3327878) ring. This derivatization is typically achieved through alkylation or acylation reactions involving the enolate of ethyl acetoacetate.

The versatility of precursor synthesis is a key aspect of creating a library of pyrazolone analogues. For instance, a range of substituted arylhydrazines can be prepared from the corresponding anilines, allowing for diverse functionalities on the N-1 phenyl ring of the pyrazolone. nih.gov Similarly, the use of different β-ketoesters provides access to analogues with various substituents at the C-5 position.

Direct Pyrazolone Core Formation Strategies

The construction of the pyrazolone ring is the central step in the synthesis of this compound and its analogues. Several strategies have been developed to achieve this, each with its own advantages in terms of efficiency, regioselectivity, and substrate scope.

The most traditional and widely employed method for the synthesis of pyrazolones is the condensation reaction between a hydrazine (B178648) and a β-ketoester. dergipark.org.tr In the case of this compound, this involves the reaction of (4-iodophenyl)hydrazine with ethyl acetoacetate. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the pyrazolone ring.

This reaction is often carried out in a suitable solvent such as ethanol (B145695) or acetic acid and can be catalyzed by either acid or base. nih.gov The choice of catalyst and reaction conditions can influence the reaction rate and yield. For instance, microwave irradiation has been utilized to accelerate this condensation, leading to shorter reaction times and improved yields. nih.gov

The following table summarizes typical conditions for the condensation synthesis of pyrazolone analogues:

| Hydrazine Precursor | β-Ketoester | Catalyst/Solvent | Conditions | Product |

|---|---|---|---|---|

| (4-iodophenyl)hydrazine | Ethyl acetoacetate | Acetic acid | Reflux | This compound |

| Phenylhydrazine | Ethyl benzoylacetate | Ethanol | Reflux | 2,5-diphenyl-4H-pyrazol-3-one |

[3+2] Cycloaddition reactions offer an alternative route to the pyrazolone core. One common approach involves the reaction of a nitrile imine with an alkyne or an alkyne equivalent. nih.gov Nitrile imines can be generated in situ from hydrazonoyl halides. nih.gov This method allows for the regioselective synthesis of highly substituted pyrazoles, which can then be converted to pyrazolones.

Another cycloaddition strategy involves the use of diazo compounds reacting with alkynes. rsc.org This catalyst-free approach often proceeds with high efficiency upon heating. rsc.org The resulting pyrazoles can be functionalized to yield the desired pyrazolone derivatives.

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis due to their efficiency and atom economy. mdpi.com Several MCRs have been developed for the synthesis of pyrazolone derivatives. A common three-component approach involves the reaction of an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org This one-pot synthesis can be catalyzed by various catalysts, including Lewis acids and organocatalysts. beilstein-journals.org

Four-component reactions have also been reported, where an additional component, such as malononitrile, is introduced to generate more complex pyrazolone-fused heterocyclic systems. nih.gov These reactions often proceed through a cascade of transformations, including Knoevenagel condensation, Michael addition, and cyclization. nih.gov The use of MCRs allows for the rapid generation of a diverse library of pyrazolone analogues from simple starting materials. rsc.org

Catalysis plays a crucial role in the modern synthesis of pyrazolones, offering milder reaction conditions, higher yields, and improved selectivity.

Metal-catalyzed Synthesis: Transition metal catalysts, such as copper and palladium, have been employed in the synthesis of pyrazolones. Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a route to pyrazole (B372694) derivatives. organic-chemistry.org Palladium-catalyzed coupling reactions can be used to introduce the aryl group at the N-1 position of the pyrazole ring. nih.gov

Metal-free Synthesis: In recent years, there has been a growing interest in metal-free catalytic systems for pyrazolone synthesis. Organocatalysts, such as piperidine (B6355638) and imidazole, have been shown to be effective in promoting the condensation of hydrazines and β-ketoesters. acs.org Iodine has also been used as a catalyst in the three-component synthesis of pyrazoles. beilstein-journals.org These metal-free approaches are often more environmentally friendly and cost-effective.

The following table provides examples of catalytic systems used in pyrazolone synthesis:

| Reaction Type | Catalyst | Reactants | Key Features |

|---|---|---|---|

| Three-component synthesis | Yb(PFO)3 | Aldehydes, β-ketoesters, hydrazines | Mild and efficient. beilstein-journals.org |

| Aerobic oxidative cyclization | Copper | β,γ-unsaturated hydrazones | Formation of a hydrazonyl radical intermediate. organic-chemistry.org |

| Condensation | Imidazole | Ethyl acetoacetate, hydrazines | Green synthesis in aqueous media. acs.org |

Post-Synthetic Functionalization and Structural Diversification

Once the this compound core is synthesized, further structural diversification can be achieved through post-synthetic functionalization. The presence of the reactive C-4 position and the iodo group on the phenyl ring provides opportunities for a variety of chemical transformations.

The methylene (B1212753) group at the C-4 position of the pyrazolone ring is acidic and can be readily deprotonated to form a nucleophilic carbanion. This allows for a range of electrophilic substitution reactions, including alkylation, acylation, and condensation with aldehydes (Knoevenagel condensation). mdpi.com These reactions lead to the formation of 4,4-disubstituted pyrazolones or 4-ylidene derivatives.

The iodine atom on the phenyl ring is a versatile handle for transition metal-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with boronic acids can be used to introduce a wide range of aryl or heteroaryl substituents at the 4-position of the phenyl ring. nih.govacs.org Other cross-coupling reactions, such as Sonogashira, Heck, and Buchwald-Hartwig amination, can also be employed to further diversify the structure.

Furthermore, the pyrazolone ring itself can undergo various transformations. For example, the carbonyl group can be converted to a thiocarbonyl group or can participate in cycloaddition reactions. These post-synthetic modifications are crucial for generating a wide array of analogues with diverse chemical properties.

Electrophilic Substitution Reactions

The pyrazole ring is an aromatic heterocycle rich in electrons, making it susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org For pyrazole and its derivatives, these reactions preferentially occur at the C-4 position of the ring, which is the most electron-rich and sterically accessible site. scribd.com This reactivity is a cornerstone for the functionalization of the pyrazolone core.

Common electrophilic substitution reactions for pyrazoles include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), a nitro group (NO₂) can be introduced at the C-4 position. scribd.com

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) leads to the introduction of a sulfonic acid group (SO₃H) at the C-4 position. scribd.com

Halogenation: This is a key functionalization reaction and is discussed in detail in section 2.3.3.

Vilsmeier-Haack Formylation: The use of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) allows for the introduction of a formyl group (-CHO) at the C-4 position, yielding 4-formylpyrazole derivatives. scribd.com

The general mechanism involves the attack of the pyrazole ring's π-electron system on the electrophile, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate. wikipedia.org Subsequent deprotonation at the C-4 position restores the aromaticity of the ring, yielding the substituted product.

| Reaction | Reagents | Electrophile | Position of Substitution | Product Type |

|---|---|---|---|---|

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | C-4 | 4-Nitropyrazole |

| Sulfonation | Fuming H₂SO₄ | SO₃ | C-4 | Pyrazole-4-sulfonic acid |

| Vilsmeier-Haack | POCl₃ + DMF | [ClCH=N(CH₃)₂]⁺ | C-4 | 4-Formylpyrazole |

| Azo Coupling | Ar-N₂⁺Cl⁻ | Ar-N₂⁺ | C-4 | 4-Arylazo pyrazole |

Nucleophilic Addition Reactions

The pyrazolone ring system possesses nucleophilic and electrophilic centers, allowing it to participate in various reactions, including nucleophilic additions. The active methylene group at the C-4 position can be deprotonated under basic conditions, creating a nucleophilic carbanion. This nucleophile is key to forming new C-C bonds.

A prominent example is the Knoevenagel-Michael cascade reaction. In this sequence, two equivalents of a pyrazolone, such as 5-methyl-2-phenyl-4H-pyrazol-3-one, react with an aromatic aldehyde. scielo.org.za The reaction proceeds via an initial Knoevenagel condensation between one molecule of the pyrazolone and the aldehyde. This is followed by a Michael-type nucleophilic addition of a second pyrazolone molecule to the resulting α,β-unsaturated intermediate. scielo.org.za This methodology is highly effective for synthesizing 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives.

Furthermore, the carbonyl group at the C-3 position of the pyrazolone ring is an electrophilic site and can undergo nucleophilic attack, a characteristic reaction of ketones. youtube.com While less explored for simple additions, this reactivity is implicit in condensation reactions and the formation of various derivatives.

Halogenation Strategies

Halogenation is a crucial and widely used electrophilic substitution reaction for functionalizing the pyrazole core. For pyrazolone analogues, this reaction occurs with high regioselectivity at the C-4 position. researchgate.net Direct C-H halogenation using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS), is an effective, metal-free method for producing 4-halogenated pyrazole derivatives under mild, room-temperature conditions. beilstein-archives.org

The reaction mechanism is believed to involve the formation of a polarized intermediate between the solvent (like DMSO) and the NXS reagent. beilstein-archives.org This complex then delivers the electrophilic halogen to the electron-rich C-4 position of the pyrazole ring. beilstein-archives.org This strategy is compatible with a broad range of substrates, including those with both electron-donating and electron-withdrawing groups on the aryl substituent. beilstein-archives.org

Alternative halogenation strategies include:

Dehydroxyhalogenation: Converting 3- or 5-hydroxypyrazoles (the tautomeric form of pyrazolones) into their corresponding chloro- or bromo-derivatives using reagents like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃). researchgate.net

Haloformylation: Pyrazolones can undergo haloformylation under Vilsmeier-Haack conditions to yield 4-formyl-5-halopyrazole derivatives. researchgate.net

| Substrate | Halogenating Agent (NXS) | Solvent | Product | Yield |

|---|---|---|---|---|

| 3-phenyl-1-tosyl-1H-pyrazol-5-amine | NBS | DMSO | 4-bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 95% |

| 3-phenyl-1-tosyl-1H-pyrazol-5-amine | NIS | DMSO | 4-iodo-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 82% |

| 3-(4-chlorophenyl)-1-tosyl-1H-pyrazol-5-amine | NBS | DMSO | 4-bromo-3-(4-chlorophenyl)-1-tosyl-1H-pyrazol-5-amine | 96% |

| 3-phenyl-1H-pyrazol-5-amine | NBS | DMSO | 4-bromo-3-phenyl-1H-pyrazol-5-amine | 70% |

Coupling Reactions (e.g., C-N, C-C bond formation)

The 4-iodophenyl group of this compound is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental in medicinal chemistry for building molecular complexity.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organohalide (like an aryl iodide) with an organoboron compound (like a boronic acid or ester). nih.gov For pyrazole derivatives, this reaction can be used to couple aryl or other groups to either the pyrazole ring itself (if halogenated) or to a halogenated substituent, such as the 4-iodophenyl group. researchgate.netresearchgate.net The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. researchgate.netresearchgate.net This allows for the synthesis of biaryl pyrazolone structures.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is a powerful tool for introducing alkynyl moieties into organic molecules. The reaction employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. nih.govorganic-chemistry.org The 4-iodophenyl group of the title compound can readily participate in Sonogashira couplings, allowing for the synthesis of various 2-(4-alkynylphenyl)-5-methyl-4H-pyrazol-3-one analogues.

| Reaction Type | Reactants | Catalyst System | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Iodide + Phenylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | C(sp²)-C(sp²) | Biaryl derivative |

| Sonogashira | Aryl Iodide + Terminal Alkyne | Pd catalyst / Cu(I) co-catalyst / Base | C(sp²)-C(sp) | Aryl-alkyne derivative |

Reaction Condition Optimization and Green Chemistry Approaches

In recent years, significant effort has been directed towards developing more sustainable and efficient synthetic methods for pyrazole derivatives, aligning with the principles of green chemistry. nih.govsci-hub.se These approaches focus on reducing reaction times, minimizing waste, avoiding hazardous solvents, and lowering energy consumption. nih.govresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. researchgate.netrsc.orgekb.eg For pyrazolone synthesis, microwave-assisted one-pot procedures under solvent-free conditions have been developed, allowing for the rapid and efficient creation of structurally diverse derivatives. mdpi.comresearchgate.net For instance, reactions that take several hours under conventional reflux can often be completed in a matter of minutes using microwave heating. ekb.eg

Sonication-Enhanced Reactions: Ultrasound-assisted synthesis is another green technique that utilizes high-frequency sound waves to promote chemical reactions. nih.gov Sonication can enhance reaction rates, improve yields, and reduce energy consumption by creating localized high-temperature and high-pressure zones through acoustic cavitation. nih.gov This method has been successfully applied to the synthesis of various pyrazolone and pyrazoline derivatives, often providing excellent yields in short reaction times. ekb.egresearchgate.net

These green methodologies offer significant advantages over traditional synthetic routes, providing more environmentally benign and economically viable pathways to important heterocyclic compounds. acs.org

| Reaction | Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Synthesis of Pyrazolone 5 | Conventional | Butanol, Reflux | 8 hours | Good | ekb.eg |

| Microwave | Butanol, Irradiation | 3 minutes | Good | ||

| Synthesis of Pyrimidine 7 | Conventional | Butanol, Reflux | 10 hours | Good | ekb.eg |

| Microwave | DMF, Irradiation | 2 minutes | Good | ||

| Synthesis of Pyrazoline Derivatives | Conventional | Reflux | Several hours | Moderate-Good | nih.gov |

| Ultrasound | Sonication | Minutes | Good-Excellent |

Advanced Structural Elucidation and Spectroscopic Characterization Techniques for 2 4 Iodophenyl 5 Methyl 4h Pyrazol 3 One

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. For 2-(4-iodophenyl)-5-methyl-4H-pyrazol-3-one, both ¹H and ¹³C NMR would provide critical data on the chemical environment of each atom.

In the ¹H NMR spectrum, distinct signals are expected for the methyl group protons, the methylene (B1212753) protons on the pyrazole (B372694) ring, and the aromatic protons of the 4-iodophenyl group. The methyl protons (CH₃) would likely appear as a singlet in the upfield region, typically around δ 2.0-2.5 ppm. The methylene protons (CH₂) of the pyrazolone (B3327878) ring are expected to also produce a singlet, generally found in the range of δ 3.0-3.5 ppm. The aromatic protons of the 4-iodophenyl ring would present as a characteristic AA'BB' system, appearing as two distinct doublets in the downfield region (δ 7.0-8.0 ppm), due to the symmetrical substitution pattern.

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. Key resonances would include the methyl carbon, the methylene carbon, the carbonyl carbon of the pyrazolone ring, and the carbons of the 4-iodophenyl group. The carbonyl carbon (C=O) is expected to have a characteristic chemical shift in the downfield region, typically around 170 ppm. The carbons of the phenyl ring would appear in the aromatic region (δ 120-140 ppm), with the carbon atom bonded to the iodine showing a distinct chemical shift due to the halogen's electronic effects.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| CH₃ | ~2.2 (s) | ~15 |

| CH₂ | ~3.4 (s) | ~40 |

| C=O | - | ~170 |

| C-I (Aromatic) | - | ~95 |

| CH (Aromatic, ortho to I) | ~7.8 (d) | ~138 |

| CH (Aromatic, meta to I) | ~7.2 (d) | ~128 |

| C-N (Aromatic) | - | ~139 |

| C-CH₃ (Pyrazolone) | - | ~155 |

| C-CH₂ (Pyrazolone) | - | ~100 |

Note: The data in this table is predicted based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption band is expected in the region of 1680-1720 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the pyrazolone ring. Another significant absorption would be the C=N stretching vibration of the pyrazole ring, typically appearing in the 1580-1620 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would appear just below 3000 cm⁻¹. The C-I stretching vibration is expected to be found in the far-infrared region, typically below 600 cm⁻¹.

Table 2: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| C=O Stretch (Pyrazolone) | 1720-1680 | Strong |

| C=N Stretch (Pyrazole) | 1620-1580 | Medium-Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium |

| C-N Stretch | 1350-1250 | Medium |

| C-I Stretch | 600-500 | Medium |

Note: This table presents expected ranges for IR absorptions based on known data for similar functional groups.

Mass Spectrometry (MS, ESI-MS, HRMS)

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₉IN₂O), the molecular ion peak [M]⁺ would be expected at m/z 300. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI-MS), would allow for the determination of the exact mass of the molecular ion, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would likely involve the loss of characteristic fragments. Common fragmentation pathways for pyrazole derivatives can include cleavage of the pyrazole ring and loss of substituents from the phenyl ring. The loss of an iodine radical (I•) would result in a significant fragment at m/z 173. Other potential fragments could arise from the cleavage of the pyrazolone ring structure.

X-ray Diffraction Analysis (Single Crystal and Powder)

Powder X-ray diffraction (PXRD) could be used to analyze the bulk crystalline sample, confirming its phase purity and providing a characteristic diffraction pattern that can be used for identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions. The conjugated system, encompassing the pyrazolone ring and the 4-iodophenyl group, will give rise to strong absorptions in the UV region. The exact position of the absorption maxima (λmax) would be dependent on the solvent used due to solvatochromic effects. Typically, pyrazole derivatives exhibit absorption maxima in the range of 250-350 nm. researchgate.netresearchgate.net

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, with the chemical formula C₁₀H₉IN₂O, the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the empirical formula and purity of the synthesized compound. nih.gov

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 40.02 |

| Hydrogen | H | 1.01 | 9 | 9.09 | 3.03 |

| Iodine | I | 126.90 | 1 | 126.90 | 42.28 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 9.34 |

| Oxygen | O | 16.00 | 1 | 16.00 | 5.33 |

| Total | 300.11 | 100.00 |

Pre Clinical Biological and Pharmacological Research of 2 4 Iodophenyl 5 Methyl 4h Pyrazol 3 One and Pyrazolone Analogues

In Vitro Biological Activity Evaluation Methodologies

Cell-based Assays (e.g., Cytotoxicity Assays against specific cancer cell lines: A-549, MCF-7, HepG-2, PC-3, HCT-116)

The cytotoxic potential of pyrazolone (B3327878) analogues is frequently evaluated in vitro against a panel of human cancer cell lines. A common method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures a cell's metabolic activity as an indicator of cell viability.

Research has demonstrated that various pyrazolone derivatives exhibit significant antiproliferative activity. For instance, a series of 1,3-diarylpyrazolones were tested against human lung adenocarcinoma cell lines (A549), where certain compounds with halogen substitutions showed potent inhibitory effects. tandfonline.com One such compound, P7, exhibited high antiproliferative activity against A549 cells while being significantly less cytotoxic to non-cancerous human lung fibroblast cells. tandfonline.com Similarly, pyrazolo[1,5-c]quinazoline-triazole conjugates displayed substantial cytotoxic activity against both human breast cancer (MCF-7) and lung carcinoma (A549) cell lines, with all tested compounds showing IC₅₀ values below 8 µM. researchgate.net Other studies have reported on chalcone-pyrazole hybrids showing significant cytotoxicity against seven cancer cell lines and pyrazoline derivatives demonstrating promising activity against MCF-7, A549, and HeLa cell lines. nih.gov Furthermore, pyrazolo[4,3-e] researchgate.netmdpi.commedchemexpress.comtriazine derivatives have been evaluated against prostate (PC-3), breast (MCF-7), and colorectal (HCT-116) cancer cell lines, showing significant cytotoxic activity. ajchem-a.comnih.gov

| Compound Class | Cell Line | Reported Activity (IC₅₀/EC₅₀) | Reference |

| 1,3-Diarylpyrazolone (P7) | A-549 (Lung) | Potent activity, 10x less toxic to non-cancerous cells | tandfonline.com |

| Pyrazolo[1,5-c]quinazoline-triazole conjugate (6C4) | MCF-7 (Breast) | < 2.3 µM | researchgate.net |

| Pyrazolo[1,5-c]quinazoline-triazole conjugate | A-549 (Lung) | 1.9 - 7.8 µM | researchgate.net |

| Indolo–pyrazole (B372694) grafted with thiazolidinone (6c) | HCT-116 (Colon) | 9.02 µM | acs.org |

| Indolo–pyrazole grafted with thiazolidinone (6c) | SK-MEL-28 (Melanoma) | 3.46 µM | acs.org |

| Pyrazole Derivative (Compound 2) | A-549 (Lung) | 220.20 µM | researchgate.net |

| Pyrazoline with 4-bromophenyl group | MCF-7 (Breast) | 5.8 µM | nih.gov |

| Pyrazoline with 4-bromophenyl group | A-549 (Lung) | 8.0 µM | nih.gov |

Enzyme Inhibition Assays (e.g., α-amylase, α-glucosidase, COX, specific kinases)

Pyrazolone derivatives have been extensively studied as inhibitors of various enzymes implicated in disease. Inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a key strategy for managing type 2 diabetes. Several pyrazolone analogues have demonstrated potent inhibitory activity against these enzymes. One study found that a 3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one derivative (Compound 1) showed comparable α-glucosidase inhibition to the standard drug acarbose, with an IC₅₀ value of 0.1 mg/mL. mdpi.com Another investigation of pyrazole hydrazone derivatives identified compounds with potent α-glucosidase inhibitory activity, recording IC₅₀ values around 360-370 µM. tandfonline.com Similarly, thiazolidine-4-one derivatives containing a pyrazole moiety have shown remarkable inhibition of α-amylase, with one compound (5a) achieving 90.04% inhibition at a concentration of 100 μg/mL. nih.gov

The anti-inflammatory properties of pyrazolones are often attributed to their inhibition of cyclooxygenase (COX) enzymes. Numerous studies have synthesized and evaluated pyrazole derivatives as selective COX-2 inhibitors. For example, a series of new pyrazole derivatives showed good inhibitory activity at the nanomolar level, with several compounds exhibiting high selectivity for COX-2 over COX-1. nih.gov Compound 2a from this series had a COX-2 IC₅₀ of 19.87 nM. nih.gov

In the realm of cancer research, kinase inhibition is a major therapeutic target. While many nitrogen heterocyclic compounds are kinase inhibitors, a study on the 1,3-diarylpyrazolone P7, which showed potent antiproliferative activity, was tested against a panel of 485 kinases and did not exhibit significant inhibition of any cancer-related kinases, suggesting an alternative mechanism of action. tandfonline.com

| Compound Class | Target Enzyme | Reported Activity (IC₅₀) | Reference |

| Pyrazolone Derivative (Compound 3) | α-Amylase | 1.95 mg/mL | mdpi.com |

| Pyrazole Derivative (Compound 4) | α-Amylase | 0.08 mg/mL | mdpi.com |

| Pyrazolone Derivative (Compound 3) | α-Glucosidase | 1.55 mg/mL | mdpi.com |

| Pyrazole Derivative (Compound 1) | α-Glucosidase | 0.1 mg/mL | mdpi.com |

| Pyrazole hydrazone (Compound 3a) | α-Glucosidase | 360.4 µM | tandfonline.com |

| Benzenesulfonamide-Pyrazole (Compound 2a) | COX-2 | 19.87 nM | nih.gov |

| Benzenesulfonamide-Pyrazole (Compound 3b) | COX-2 | 39.43 nM | nih.gov |

| Benzenesulfonamide-Pyrazole (Compound 5b) | COX-2 | 38.73 nM | nih.gov |

Antimicrobial Susceptibility Testing (e.g., Antibacterial, Antifungal)

The antimicrobial potential of pyrazolone analogues is typically assessed using broth or agar (B569324) dilution methods to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Studies have shown that pyrazolone derivatives possess a broad spectrum of antimicrobial activity. For example, a series of pyrazole derivatives were screened for antimicrobial activity, with one compound exhibiting high activity against the Gram-negative bacterium Escherichia coli (MIC: 0.25 μg/mL) and another showing strong activity against the Gram-positive bacterium Streptococcus epidermidis (MIC: 0.25 μg/mL). In the same study, a derivative was found to be highly active against the fungus Aspergillus niger with an MIC of 1 μg/mL. Another comprehensive review highlighted several pyrazolone derivatives with potent inhibitory effects against a range of fungi (Penicillium italicum, Syncephalastrum racemosum, Aspergillus fumigatus) and bacteria (Bacillus subtilis, Staphylococcus aureus, Escherichia coli). The research indicates that specific structural features, such as the presence of chloro- and bromo-substituents, can enhance antimicrobial activity.

| Compound Class/Number | Microorganism | Activity (MIC) | Reference |

| Pyrazole Derivative (Compound 3) | Escherichia coli | 0.25 µg/mL | |

| Pyrazole Derivative (Compound 4) | Streptococcus epidermidis | 0.25 µg/mL | |

| Pyrazole Derivative (Compound 2) | Aspergillus niger | 1 µg/mL | |

| Schiff base compound (10) | Penicillium italicum | <400 µg/mL | |

| Schiff base compound (10) | Aspergillus fumigatus | <400 µg/mL | |

| Schiff base compound (10) | Bacillus subtilis | <400 µg/mL | |

| Amino-pyrazolone (12) | Staphylococcus aureus | 100 mg/mL | |

| Amino-pyrazolone (13) | Staphylococcus aureus | 125 mg/mL |

Antioxidant Capacity Determination (e.g., DPPH, ABTS, FRAP assays)

The antioxidant capacity of pyrazolone analogues is assessed using various in vitro assays that measure the compound's ability to scavenge free radicals or reduce oxidizing agents. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

Pyrazolone derivatives, structurally related to the antioxidant drug edaravone (B1671096), have demonstrated significant antioxidant properties. mdpi.com In one study, a series of functionalized pyrazolone derivatives showed potent antiradical activity against the DPPH radical, with IC₅₀ values ranging from 2.6 to 7.8 μM. nih.gov Analogues bearing a catechol moiety were found to be particularly effective. nih.gov Another study investigating edaravone analogs used ABTS and FRAP assays to quantify antioxidant activity. The results showed that several 4-aminopyrazol-5-ol hydrochlorides exhibited high activity, comparable to the standard antioxidant Trolox. The antioxidant potential of pyrazolones has also been evaluated by their ability to suppress lipid peroxidation markers, such as malondialdehyde (MDA), indicating a protective role against oxidative stress. researchgate.net

| Compound Class | Assay | Reported Activity | Reference |

| Pyrazolone with catechol moiety | DPPH | IC₅₀ = 2.6 µM | nih.gov |

| Pyrazolone with R¹-OH group | DPPH | IC₅₀ = 7.8 µM | nih.gov |

| 4-aminopyrazolol (4a) | ABTS | TEAC = 1.30 | |

| 4-aminopyrazolol (4e) | ABTS | TEAC = 1.25 | |

| Edaravone (EDA) | ABTS | TEAC = 1.10 | |

| 4-aminopyrazolol (4a) | FRAP | 1.80 (relative to Trolox) | |

| 4-aminopyrazolol (4e) | FRAP | 1.90 (relative to Trolox) | |

| Edaravone (EDA) | FRAP | 1.50 (relative to Trolox) |

TEAC: Trolox Equivalent Antioxidant Capacity

In Vivo Efficacy Studies in Pre-clinical Models

Following promising in vitro results, pyrazolone analogues are often advanced to in vivo studies using animal models to assess their efficacy. These studies are crucial for understanding the therapeutic potential in a complex biological system.

The anti-inflammatory and analgesic activities of pyrazolone derivatives have been confirmed in rodent models. For instance, several novel pyrazolone derivatives showed significant anti-inflammatory and analgesic effects in rats and mice, with some compounds exhibiting activity greater than the reference drug indomethacin.

In the context of oncology, the in vivo efficacy of pyrazolone-based compounds has been explored in xenograft models, where human cancer cells are implanted into immunocompromised mice. A pyrazole-based small-molecule inhibitor, PHT, was shown to significantly impair tumor growth in a Merkel cell carcinoma (MCC) xenotransplantation model. Similarly, a macrocyclic pyrazole-based Mcl-1 inhibitor demonstrated in vivo activity in a mouse solid tumor xenograft model. However, not all compounds translate from in vitro to in vivo success. A study on pyrazole-based inhibitors of the Mdm2/4-p53 interaction found that despite potent in vitro cytotoxicity, the compounds did not affect the growth of HCT 116 xenografts in mice, likely due to an inability to achieve sufficient tumor concentrations.

Structure-Activity Relationship (SAR) Studies for Biological Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of lead compounds. By systematically modifying the chemical structure of pyrazolone analogues, researchers can identify key pharmacophoric features required for their therapeutic effects.

For Antimicrobial Activity: SAR studies have revealed several important structural features for the antimicrobial effects of pyrazolones. It has been observed that analogues with an unsubstituted phenyl ring at position 1 of the pyrazole core exhibit strong activity. The introduction of specific functional groups, such as –COCH₃, –CH₃, and -Cl, onto a 4-aminoantipyrine (B1666024) scaffold can lead to significant inhibitory effects. Furthermore, the presence of chloro- and bromo-substituents on the phenyl rings is often associated with enhanced antimicrobial potency. For antitubercular activity, studies consistently highlight the critical role of a p-chlorophenyl moiety at the C4 position of the pyrazole ring.

For Anticancer Activity: In the development of antiproliferative agents, SAR analysis of 1,3-diarylpyrazolones indicated that compounds with halogen substitutions (e.g., fluoro, bromo) at the para-position of the phenyl rings demonstrated a strong inhibitory effect against lung cancer cell lines. tandfonline.com

For Anti-inflammatory Activity: Regarding anti-inflammatory action, the presence of a 4-substituted phenyl ring linked to a semicarbazone has been identified as a potential essential pharmacophoric requirement, acting as a lipophilic and hydrogen-bonding domain.

These SAR insights are invaluable for the rational design of new, more potent, and selective pyrazolone-based therapeutic agents.

Mechanistic Investigations of Biological Action (e.g., Target binding, pathway modulation)

The biological activities of pyrazolone derivatives are underpinned by their ability to interact with various molecular targets and modulate key signaling pathways. These investigations have primarily focused on their anti-inflammatory, analgesic, and anticancer properties.

A significant mechanism of action for many pyrazolone analogues is the inhibition of enzymes involved in the inflammatory cascade. frontiersin.orgnih.gov Notably, these compounds have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial for the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively. frontiersin.orgnih.govnih.govbohrium.com By blocking these enzymes, pyrazolone derivatives can effectively reduce inflammation and associated pain. Some analogues exhibit dual COX/LOX inhibition, which is a desirable characteristic for developing potent anti-inflammatory agents. frontiersin.orgnih.gov

In the context of analgesia, certain pyrazolone compounds have been found to interact with the opioidergic system. frontiersin.orgnih.gov Their antinociceptive effects have been associated with the activation of opioid receptors and the blockage of acid-sensing ion channel subtype 1α (ASIC-1α). frontiersin.orgnih.gov

Furthermore, the anticancer effects of pyrazolone derivatives are attributed to their ability to modulate pathways controlling cell proliferation and survival. nih.gov Research has indicated that some analogues can induce apoptosis in cancer cells by modulating the expression of key regulatory proteins. jpp.krakow.pl For instance, an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 have been observed following treatment with certain pyrazoles. jpp.krakow.pl This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic pathway of apoptosis. Additionally, activation of caspases, which are the executioners of apoptosis, has been reported. frontiersin.orgjpp.krakow.pl Some pyrazolone derivatives have also been shown to influence the p53 tumor suppressor pathway, a central regulator of cell cycle arrest and apoptosis. nih.gov

The antioxidant properties of some pyrazolone analogues also contribute to their biological effects. They can act as scavengers of reactive oxygen species (ROS), thereby mitigating oxidative stress, which is implicated in various pathological conditions including inflammation and cancer. nih.gov One of the mechanisms underlying this antioxidant effect is the inhibition of NADPH oxidase, a major source of cellular ROS. nih.gov

Table 1: Mechanistic Investigations of Pyrazolone Analogues

| Compound Class/Analogue | Biological Action | Mechanism of Action |

|---|---|---|

| Pyrazolone Analogues | Anti-inflammatory | Inhibition of COX and LOX enzymes, reducing prostaglandin (B15479496) and leukotriene synthesis. frontiersin.orgnih.govnih.govbohrium.com |

| Pyrazolone Analogues | Analgesic | Activation of opioid receptors and blockage of acid-sensing ion channel subtype 1α (ASIC-1α). frontiersin.orgnih.gov |

| Pyrazole Derivatives | Anticancer | Induction of apoptosis via modulation of Bax and Bcl-2 protein levels and activation of caspases. frontiersin.orgjpp.krakow.pl |

| Pyrazole Derivatives | Anticancer | Modulation of the p53 tumor suppressor pathway. nih.gov |

| Pyrazole Compounds | Antioxidant | Inhibition of NADPH oxidase activity, leading to reduced production of reactive oxygen species (ROS). nih.gov |

Pharmacological Target Identification and Validation

The diverse pharmacological activities of pyrazolone analogues stem from their interaction with a range of molecular targets. The identification and validation of these targets are crucial for understanding their therapeutic potential and for the rational design of new, more selective, and potent derivatives.

Enzymes: A primary set of validated targets for pyrazolone derivatives are enzymes involved in inflammation and cancer.

Cyclooxygenases (COX-1 and COX-2): These enzymes are well-established targets for nonsteroidal anti-inflammatory drugs (NSAIDs). Many pyrazolone analogues have been shown to inhibit COX enzymes, with some exhibiting selectivity for COX-2, which is preferentially expressed at sites of inflammation. frontiersin.orgbohrium.com

Lipoxygenase (LOX): 5-Lipoxygenase (5-LOX) is another key enzyme in the arachidonic acid cascade, and its inhibition is a target for anti-inflammatory therapies. frontiersin.orgbohrium.com

Protein Kinases: The pyrazole scaffold is recognized as a privileged structure in the development of protein kinase inhibitors. nih.goveco-vector.commdpi.com Various pyrazolone derivatives have been found to inhibit a range of kinases that are often dysregulated in cancer, including:

PI3K/Akt pathway kinases: These are central to cell growth, proliferation, and survival. nih.gov

Apoptosis signal-regulating kinase 1 (ASK1): Involved in cellular stress responses and apoptosis. nih.gov

Checkpoint kinase 2 (Chk2): Plays a role in the DNA damage response. nih.gov

Janus kinases (JAK1 and JAK2): Key components of cytokine signaling pathways. mdpi.com

Tyrosine kinases: A large family of enzymes often implicated in cancer cell signaling. biointerfaceresearch.com

Carboxylesterase 1 (CES1): This enzyme is involved in the metabolism of a wide range of drugs and endogenous compounds. Some pyrazolone analogues have been identified as inhibitors of CES1. patsnap.com

Receptors and Ion Channels:

Opioid Receptors: As mentioned, the activation of these receptors contributes to the analgesic effects of some pyrazolone analogues. frontiersin.orgnih.gov

Acid-Sensing Ion Channel subtype 1α (ASIC-1α): Blockade of this channel is another mechanism contributing to the antinociceptive properties of this class of compounds. frontiersin.orgnih.gov

Other Proteins:

Programmed death-ligand 1 (PD-L1): Recent research has identified phenyl-pyrazolone derivatives that can bind to PD-L1, an immune checkpoint protein. mdpi.com By blocking the interaction between PD-1 and PD-L1, these compounds can potentially restore anti-tumor immunity. mdpi.com

The validation of these targets has been achieved through a combination of in vitro enzyme assays, cell-based assays, and in some cases, preclinical animal models. The structure-activity relationship (SAR) studies of various pyrazolone series have further helped in understanding the structural requirements for potent and selective inhibition of these targets.

Table 2: Identified Pharmacological Targets of Pyrazolone Analogues

| Target Class | Specific Target | Therapeutic Area |

|---|---|---|

| Enzymes | Cyclooxygenase (COX-1, COX-2) | Inflammation, Pain frontiersin.orgbohrium.com |

| Enzymes | 5-Lipoxygenase (5-LOX) | Inflammation frontiersin.orgbohrium.com |

| Enzymes | Protein Kinases (e.g., PI3K, Akt, ASK1, Chk2, JAK1/2, Tyrosine Kinases) | Cancer, Inflammation nih.goveco-vector.commdpi.comnih.govbiointerfaceresearch.com |

| Enzymes | Carboxylesterase 1 (CES1) | Drug Metabolism patsnap.com |

| Receptors | Opioid Receptors | Pain frontiersin.orgnih.gov |

| Ion Channels | Acid-Sensing Ion Channel subtype 1α (ASIC-1α) | Pain frontiersin.orgnih.gov |

| Immune Checkpoint Proteins | Programmed death-ligand 1 (PD-L1) | Cancer mdpi.com |

Advanced Applications and Research Directions for 2 4 Iodophenyl 5 Methyl 4h Pyrazol 3 One in Chemical Biology and Material Science

Development as Research Probes or Chemical Tools

The intrinsic properties of the 2-(4-iodophenyl)-5-methyl-4H-pyrazol-3-one scaffold make it an excellent candidate for the development of specialized research probes and chemical tools. The presence of an iodine atom on the phenyl ring is particularly advantageous. This feature allows for the introduction of radiolabels, such as radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for Single Photon Emission Computed Tomography (SPECT) imaging or the replacement of iodine with Fluorine-18 for Positron Emission Tomography (PET) applications. nih.gov PET is a powerful non-invasive imaging technique that utilizes radiotracers to visualize and quantify physiological processes in vivo. nih.gov Pyrazole-based structures have been successfully labeled with ¹⁸F to create PET radioligands for imaging specific biological targets like cannabinoid CB₁ receptors and the muscarinic acetylcholine (B1216132) receptor M4. nih.govnih.gov

The iodophenyl moiety also serves as a versatile synthetic handle for cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings. This enables the attachment of various functional groups, including:

Fluorophores: To create fluorescent probes for cellular imaging and tracking biological molecules.

Biotin tags: For use in affinity purification and pull-down assays to identify protein binding partners.

Photoaffinity labels: To covalently cross-link the probe to its biological target upon photoactivation, facilitating target identification and validation.

By leveraging these modifications, derivatives of this compound can be engineered as highly specific tools to investigate complex biological systems, elucidate disease mechanisms, and validate new drug targets.

Scaffold for Lead Compound Optimization in Drug Discovery Research

The pyrazolone (B3327878) core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds with a wide spectrum of therapeutic activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. mdpi.comnih.govnih.gov The this compound structure serves as an excellent starting point for lead compound optimization, a critical process in drug discovery that involves systematically modifying a compound to improve its potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Structure-activity relationship (SAR) studies on pyrazole (B372694) derivatives have demonstrated that modifications at various positions on the heterocyclic ring can significantly impact biological activity. nih.govnih.gov For the this compound scaffold, key optimization strategies include:

Modification of the N-phenyl ring: The 4-iodo substituent can be replaced with other functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) to modulate lipophilicity, electronic properties, and binding interactions with target proteins.

Functionalization at the C4 position: The methylene (B1212753) group at the C4 position of the pyrazolone ring is reactive and can be used as a site for introducing diverse substituents or for constructing fused ring systems. unar.ac.id

Variation of the C5 substituent: While this specific compound has a methyl group at C5, creating analogs with different alkyl or aryl groups can influence target selectivity and potency.

This systematic approach allows for the fine-tuning of the molecule's properties to enhance its efficacy against specific biological targets, such as protein kinases (e.g., p38 MAP kinase, FLT3), histone demethylases (KDM5), or enzymes involved in inflammation like cyclooxygenase (COX). nih.govresearchgate.netnih.gov For instance, research on pyrazole-based inhibitors has shown that specific substitutions can lead to potent and selective agents for targets implicated in cancer and inflammatory diseases. nih.govresearchgate.net

| Core Scaffold | Derivative Type | Biological Target/Activity | Significance in Lead Optimization |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | Fused Heterocycle | KDM5 Inhibitors | Demonstrates scaffold hopping and optimization for epigenetic targets. nih.gov |

| 5-Amino-1-phenyl-pyrazole | Substituted Pyrazole | p38 MAP Kinase Inhibitors | Optimization of substituents led to orally bioavailable clinical candidates. nih.gov |

| Pyrazol-4-yl-pyridine | Linked Heterocycles | Muscarinic M₄ Receptor Modulators | SAR studies identified potent and selective modulators for neurological targets. nih.gov |

| Pyrazolo[4,3-e] nih.govmdpi.comnih.govtriazine | Fused Heterocycle | Anticancer (CTL modulation) | Shows how fusing rings to the pyrazole core can generate novel bioactivity. remedypublications.com |

Role in the Synthesis of Hybrid Heterocyclic Systems

The this compound molecule is a valuable building block for the synthesis of more complex, hybrid heterocyclic systems. The reactive nature of the pyrazolone ring, particularly the active methylene group at the C4 position, allows it to participate in condensation reactions with aldehydes and other electrophiles. This reactivity is commonly exploited to create bis-pyrazole structures, such as 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols), which themselves exhibit interesting biological properties, including antioxidant and anticancer activities. nih.govscielo.org.za

Furthermore, the pyrazolone ring can be used as a precursor to construct fused heterocyclic systems. Through multi-component reactions or sequential cyclization strategies, the pyrazole core can be annulated with other rings to generate novel scaffolds with distinct chemical and biological profiles. ekb.eg Examples of fused systems derived from pyrazole precursors include:

Pyrazolo[1,5-a]pyrimidines: Known to possess potent kinase inhibitory activity. researchgate.net

Pyrazolo[4,3-e] nih.govmdpi.comnih.govtriazines: Investigated for anticancer properties. remedypublications.commdpi.com

Chromeno[2,3-c]pyrazoles: Synthesized via multi-component reactions and evaluated for various biological activities. scielo.org.za

The synthesis of these hybrid systems expands the chemical space accessible from the simple pyrazolone starting material, providing a rich library of diverse molecular architectures for screening in drug discovery and materials science programs.

Potential for Functional Materials Research (e.g., Non-Linear Optical Properties)

Beyond its biological applications, the pyrazole scaffold is gaining attention in the field of material science. Certain pyrazole and pyrazoline derivatives have been shown to possess significant non-linear optical (NLO) properties. unar.ac.id NLO materials are crucial for applications in modern technology, including ultrafast optics, optical data storage, and telecommunications. unar.ac.id

The NLO response of a molecule is often associated with a large difference in dipole moment between its ground and excited states, which is typically found in molecules with electron-donating and electron-accepting groups connected by a π-conjugated system. The this compound structure contains several features that make it a promising candidate for NLO materials research:

The pyrazolone ring can act as part of a conjugated system.

The N-phenyl ring can be substituted with strong electron-donating or electron-withdrawing groups to enhance the molecular hyperpolarizability.

The C4 position can be functionalized with other conjugated groups to extend the π-system and create push-pull chromophores.

Computational studies, such as those using Density Functional Theory (DFT), on related pyrazole derivatives have suggested that these compounds can exhibit good NLO properties. unar.ac.id By systematically modifying the this compound scaffold—for example, by introducing nitro groups (electron-withdrawing) or amino groups (electron-donating) at key positions—researchers can tune the electronic structure to maximize the NLO response. This opens a promising avenue for designing and synthesizing novel organic materials for advanced optical applications.

Conclusion and Future Perspectives in 2 4 Iodophenyl 5 Methyl 4h Pyrazol 3 One Research

Summary of Current Research Landscape

Research into pyrazolone (B3327878) derivatives has revealed a remarkable breadth of pharmacological activities. nih.gov These compounds are known to exhibit antimicrobial, antitumor, anti-inflammatory, antioxidant, and central nervous system (CNS) effects. nih.govresearchgate.net The core pyrazolone structure serves as a "privileged scaffold," meaning it is capable of binding to a wide variety of biological targets, making it a valuable starting point for drug discovery. researchgate.netnih.gov

Currently, the research landscape is dominated by broad investigations into the structure-activity relationships (SAR) of various pyrazolone analogues. nih.govconnectjournals.com While extensive data exists for the general class, specific, in-depth studies focusing solely on 2-(4-iodophenyl)-5-methyl-4H-pyrazol-3-one are less prevalent. The existing knowledge base suggests its potential as a bioactive molecule, largely inferred from the activities of structurally similar compounds. The presence of the 4-iodophenyl group provides a key site for modification and potential interactions with biological targets, a feature that has been exploited in other therapeutic agents for targeted covalent inhibition or as a handle for further synthetic elaboration.

Unexplored Synthetic Avenues

The synthesis of pyrazole (B372694) and pyrazolone cores is well-established, typically involving cyclocondensation reactions of 1,3-bielectrophilic compounds (like 1,3-diketones) with hydrazine (B178648) derivatives or through [3+2] cycloaddition reactions. mdpi.comnih.gov Functionalization can be achieved by introducing desired groups in the starting materials or through substitution reactions on the pyrazole ring itself. mdpi.com

However, several modern synthetic strategies remain largely unexplored for this compound and its derivatives.

Late-Stage Functionalization: The development of methods for the direct C-H functionalization of the pyrazolone ring or the phenyl group, without the need for pre-functionalized starting materials, offers a more efficient route to novel analogues. Techniques like photocatalysis and electro-oxidative functionalization could enable the introduction of diverse substituents at various positions, rapidly generating libraries for biological screening. nih.govresearchgate.net

Flow Chemistry: Utilizing flow chemistry for the synthesis of the pyrazolone core could enhance reaction efficiency, safety, and scalability. This technology allows for precise control over reaction parameters, potentially leading to higher yields and purity compared to traditional batch methods. pharmablock.com

Novel Cross-Coupling Reactions: The iodine atom on the phenyl ring is a versatile synthetic handle. While standard cross-coupling reactions are common, exploring more advanced or niche catalytic systems (e.g., dual-catalysis) could unlock novel transformations. This could include reactions that introduce complex or previously inaccessible functionalities, expanding the chemical space around the core scaffold.

Novel Computational Methodologies in Design

Computational chemistry is a powerful tool for accelerating the drug discovery process by predicting molecular properties and interactions, thereby guiding synthetic efforts. connectjournals.comopenmedicinalchemistryjournal.com For this compound, these methodologies can be pivotal in designing next-generation derivatives.

Quantitative Structure-Activity Relationship (QSAR): By developing 2D and 3D-QSAR models for a series of this compound analogues, researchers can identify key structural features that correlate with a specific biological activity. mdpi.comnih.gov These models can then be used to predict the potency of novel, unsynthesized compounds, prioritizing the most promising candidates for synthesis. nih.gov

Molecular Docking and Dynamics: For identified biological targets, molecular docking can predict the binding mode and affinity of the compound. connectjournals.comresearchgate.net Subsequent molecular dynamics (MD) simulations can provide insights into the stability of the ligand-receptor complex and the dynamic interactions over time, offering a more realistic view of the binding event. mdpi.com

De Novo Design and Virtual Screening: Advanced algorithms can be used for the de novo design of novel compounds that fit a specific target's active site, using the pyrazolone core as a starting fragment. openmedicinalchemistryjournal.comgoogle.com Furthermore, large chemical libraries can be virtually screened to identify other pyrazolone-containing molecules with the potential for high activity against a target of interest. openmedicinalchemistryjournal.commdpi.com

| Methodology | Application to this compound | Potential Outcome |

|---|---|---|

| 3D-QSAR | Develop models based on a virtual library of derivatives to identify key pharmacophoric features. | Design of new analogues with predicted high potency. mdpi.com |

| Molecular Docking | Predict binding modes and affinities against emerging biological targets (e.g., kinases, viral proteases). | Prioritization of targets and lead compounds. connectjournals.com |

| Virtual Screening | Screen large databases for compounds with similar scaffolds and predicted activity. | Identification of novel hit compounds for further investigation. mdpi.com |

| Molecular Dynamics | Simulate the compound's interaction with a target protein over time. | Understanding binding stability and mechanism of action. mdpi.com |

Emerging Biological Targets and Therapeutic Areas for Investigation

The broad bioactivity of pyrazolones suggests that their therapeutic applications are far from fully realized. nih.govnih.gov Research is continuously identifying new biological targets for this class of compounds. For this compound, investigation into these emerging areas could yield significant discoveries.

Kinase Inhibition: Many pyrazole-containing drugs are potent kinase inhibitors used in cancer therapy. tandfonline.commdpi.com Screening this compound and its derivatives against a panel of kinases, particularly those implicated in cancer and inflammatory diseases, is a high-priority research avenue.

Antiviral Activity: Pyrazole derivatives have shown promise as antiviral agents, including against coronaviruses by targeting key viral enzymes like the main protease (Mpro). mdpi.comresearchgate.net The potential of this specific compound as an antiviral should be systematically evaluated.

Neurodegenerative Diseases: Some pyrazolones have demonstrated neuroprotective effects. researchgate.net Investigating the activity of this compound in models of Alzheimer's or Parkinson's disease could open up new therapeutic possibilities. researchgate.net

Targeted Protein Degradation: The iodophenyl moiety could be adapted for use in Proteolysis Targeting Chimeras (PROTACs). By functionalizing this position to include a linker and an E3 ligase-binding motif, the compound could be redesigned to induce the targeted degradation of a specific disease-causing protein.

| Therapeutic Area | Potential Biological Target | Rationale |

|---|---|---|

| Oncology | Tyrosine Kinases, Aurora Kinases, CDK | Established activity of the pyrazole scaffold in approved anticancer drugs. tandfonline.commdpi.commdpi.com |

| Virology | Viral Proteases (e.g., Mpro), Polymerases | Demonstrated antiviral potential of related pyrazole structures. mdpi.comresearchgate.net |

| Inflammatory Diseases | COX-2, Janus Kinase (JAK), Cytokines | Pyrazolones are well-known anti-inflammatory agents. nih.govmdpi.com |

| Neurodegeneration | Glycogen Synthase Kinase 3 (GSK3), Monoamine Oxidase (MAO) | Neuroprotective properties observed in some pyrazoline derivatives. researchgate.netnih.govmdpi.com |

Challenges and Opportunities in Pyrazolone Chemistry

Despite the vast potential, research in pyrazolone chemistry faces several challenges that also represent opportunities for innovation.

Tautomerism: Pyrazolones can exist in multiple tautomeric forms, which can affect their physicochemical properties, receptor binding, and metabolic stability. pharmablock.comnih.gov A key opportunity lies in designing molecules that favor a specific, more active tautomer or in developing derivatives where tautomerism is blocked, leading to more predictable pharmacological profiles.

Intellectual Property: As a well-explored scaffold, finding novel chemical space can be challenging. The opportunity here lies in the exploration of unexplored substitution patterns and fused-ring systems based on the this compound core, leading to new intellectual property. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-iodophenyl)-5-methyl-4H-pyrazol-3-one, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclocondensation of hydrazine derivatives with β-keto esters or iodophenyl-substituted diketones. Key steps:

- Reagent Optimization : Use of iodine sources (e.g., NIS) for electrophilic substitution at the para position of the phenyl ring.

- Temperature Control : Reactions often proceed under reflux (80–120°C) in polar aprotic solvents (DMF, DMSO) to stabilize intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the pure product. Yield improvements (60–75%) require strict anhydrous conditions .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer :

- X-ray Crystallography : Single-crystal diffraction (e.g., SHELXL refinement) resolves the pyrazolone core and iodine substituent geometry. Metrics: R-factor < 0.05, C–I bond length ~2.10 Å .

- Spectroscopy :

- ¹H/¹³C NMR : Methyl protons at δ 2.3–2.5 ppm; pyrazolone carbonyl at δ 165–170 ppm.

- Mass Spectrometry : ESI-MS [M+H]⁺ peak matches theoretical molecular weight (e.g., 342.1 g/mol) .

Q. What are the preliminary biological screening strategies for this compound?

- Methodological Answer :

- In vitro Assays : Dose-response studies (1–100 µM) in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.

- Enzyme Inhibition : Screening against COX-2 or kinases (IC₅₀ determination via fluorescence polarization).

- Solubility : Pre-testing in DMSO/PBS (≤0.1% DMSO) ensures biocompatibility .

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental data (e.g., crystallography vs. DFT)?

- Methodological Answer :

- Error Analysis : Compare DFT-optimized geometry (B3LYP/6-311+G(d,p)) with crystallographic data. Discrepancies >0.1 Å in bond lengths may indicate solvent effects or crystal packing forces .

- Hydrogen Bonding : Graph-set analysis (Etter’s rules) identifies intermolecular interactions (e.g., N–H⋯O) that distort computational models .

- Dynamic Effects : MD simulations (AMBER) account for thermal motion in crystals .

Q. What experimental design considerations are critical for studying tautomerism in pyrazol-3-one derivatives?

- Methodological Answer :

- Solvent Polarity : Use CDCl₃ (non-polar) vs. DMSO-d₆ (polar) in NMR to detect keto-enol equilibrium shifts.

- Temperature-Dependent Studies : VT-NMR (25–80°C) monitors tautomer populations (integration of carbonyl vs. hydroxyl peaks).

- Crystallographic Trapping : Co-crystallization with Lewis acids (e.g., Zn²⁺) stabilizes one tautomeric form .

Q. How to address low bioactivity in initial screens despite favorable in silico docking results?

- Methodological Answer :

- Permeability Assays : Caco-2 monolayer testing (Papp < 1×10⁻⁶ cm/s indicates poor absorption).

- Metabolic Stability : Microsomal incubation (human liver microsomes) identifies rapid CYP450-mediated degradation.

- Prodrug Design : Introduce ester moieties at the methyl group to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.